4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride
Description
Properties
CAS No. |
2460754-74-7 |
|---|---|
Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-6(2)9-8(10)7(3)4-5-11-9;/h4-6H,10H2,1-3H3;1H |
InChI Key |
VKLMOUVWFLSAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and isopropylamine.
Substitution Reaction: The 4-methylpyridine undergoes a substitution reaction with isopropylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Formation of Hydrochloride Salt: The resulting amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat and mass transfer, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride typically involves multi-step organic reactions, including the use of acetic acid and various reagents to facilitate the formation of the pyridine ring and amine functionalities. The compound's structure allows it to engage in diverse chemical interactions, making it a versatile building block for drug development.
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Acetic Acid | 120 °C for 18h | Variable |
| 2 | Ethyl Acetate | Room Temperature | Variable |
| 3 | Triethylamine | DCM, Ice Bath | 90% |
Pharmacological Properties
This compound exhibits a range of pharmacological activities due to its structural features that allow for interaction with various biological targets. Its derivatives have been associated with:
- Antimicrobial Activity : Compounds containing the dimethylamine pharmacophore show promise against bacterial infections .
- Anticancer Properties : Research indicates that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Analgesic Effects : Some studies suggest potential applications in pain management through modulation of neurotransmitter systems.
Therapeutic Applications
The therapeutic applications of this compound are broad, encompassing several areas in medicinal chemistry:
Anticancer Research
Recent studies have highlighted the efficacy of pyridine derivatives, including this compound, in inhibiting cancer cell proliferation. For example, it has been investigated as a Kras G12C inhibitor, showing potential in targeted cancer therapies .
Drug Delivery Systems
The compound's ability to form stable complexes with various carriers enhances its utility in drug delivery systems. Its formulation can be optimized for intravenous or subcutaneous administration, ensuring effective bioavailability and controlled release profiles .
Neurological Applications
Preliminary research suggests that this compound may have implications in treating central nervous system disorders by modulating neurotransmitter activity. Its derivatives are being studied for their potential as antidepressants or anxiolytics .
Case Studies
Several case studies illustrate the successful application of this compound in drug development:
Case Study 1: Kras G12C Inhibition
In a study focused on developing inhibitors for Kras G12C mutations common in pancreatic and colorectal cancers, researchers synthesized derivatives of this compound. These compounds demonstrated significant inhibition of cell proliferation in vitro, paving the way for future clinical trials .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₉H₁₅ClN₂ (hydrochloride salt form) .
- Structural Features : A pyridine ring substituted with a methyl group at position 4, an isopropyl group at position 2, and an amine group at position 2. The hydrochloride salt enhances solubility and stability .
- Synthesis : Prepared via substitution reactions starting from 4-methylpyridine and isopropylamine, catalyzed by Pd/C under reflux .
Key Properties :
| Property | Value/Description |
|---|---|
| Solubility | Water-soluble (salt form) |
| Reactivity | Participates in oxidation, reduction, and nucleophilic substitution reactions |
| Biological Relevance | Acts as a modulator of enzymes/receptors, with potential in drug development . |
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its substitution pattern, which influences chemical reactivity, lipophilicity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Target Compound: Demonstrates dual functionality as a hydrogen bond donor (amine group) and hydrophobic interactor (isopropyl/methyl groups), enabling broad-spectrum interactions with proteins .
- Analog-Specific Activities :
- Hydrochloride Salt Advantage: The salt form of the target compound improves aqueous solubility (>50 mg/mL), making it preferable for in vivo studies compared to non-salt analogs .
Biological Activity
4-Methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂ |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Binding : It can interact with specific receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been studied for its anticancer activities. Notable findings include:
- Cytotoxicity : In vitro studies have shown that it induces apoptosis in cancer cell lines, including hypopharyngeal tumor cells, with efficacy comparable to established chemotherapeutics like bleomycin .
- Mechanism : The anticancer activity is linked to its ability to inhibit specific pathways involved in tumor progression, such as the NF-kB signaling pathway .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's through dual inhibition of cholinesterases .
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that the compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating strong inhibitory action .
- Neurodegenerative Disease Research : The compound was evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, showing promise in enhancing cognitive function in models of Alzheimer's disease .
- In Vivo Studies : Biodistribution studies have indicated that the compound accumulates in target tissues when administered in models of induced inflammation, highlighting its potential as a therapeutic agent for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
